molecular formula C20H21N3O2S B3312567 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 946320-46-3

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B3312567
CAS RN: 946320-46-3
M. Wt: 367.5 g/mol
InChI Key: FJYIYKNFEDBJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely used in the past for research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide in scientific research is its high affinity for the CB1 receptor, which allows for the selective modulation of this receptor. However, one of the limitations of using this compound is its potential for off-target effects, as it may interact with other receptors in the body.

Future Directions

There are several future directions for the use of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide in scientific research, such as the investigation of its potential as a therapeutic agent for various diseases, such as chronic pain, inflammation, and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential for adverse effects.

Scientific Research Applications

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide has been used in various scientific research studies to investigate its potential as a therapeutic agent. This compound has been shown to have high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes, such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-6-5-8-17(12-15)22-19(24)14-26-20-21-10-11-23(20)13-16-7-3-4-9-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYIYKNFEDBJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
Reactant of Route 6
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2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

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